molecular formula C16H14ClN3O5S B4882938 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4882938
M. Wt: 395.8 g/mol
InChI Key: NRAQATONRXEMJO-UHFFFAOYSA-N
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Description

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the compound with sulfamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohols or amines.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Agriculture: The compound could be used as a pesticide or herbicide due to its potential bioactivity.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-phenylacetamide
  • 2-(3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

The presence of the sulfamoyl group and the specific substitution pattern on the benzoxazinone core may confer unique biological activities and properties to 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-10-1-6-14-13(7-10)20(16(22)9-25-14)8-15(21)19-11-2-4-12(5-3-11)26(18,23)24/h1-7H,8-9H2,(H,19,21)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAQATONRXEMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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